1-(3,4-Dimethylphenyl)propan-1-one
Overview
Description
1-(3,4-Dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol It is a ketone derivative, characterized by the presence of a propanone group attached to a 3,4-dimethylphenyl ring
Scientific Research Applications
1-(3,4-Dimethylphenyl)propan-1-one has several applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (m-xylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitration), H2SO4 (sulfonation), Br2 (bromination)
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoic acid
Reduction: 1-(3,4-Dimethylphenyl)propan-1-ol
Substitution: 3,4-Dimethylphenyl derivatives (e.g., 3,4-dimethylphenyl nitrate)
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)propan-1-one depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack and subsequent transformations. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and physiological responses .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)propan-1-one: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and applications.
1-(4-Isobutylphenyl)propan-1-one: The presence of an isobutyl group can alter the compound’s physical and chemical properties.
1-(4-Hydroxyphenyl)propan-1-one: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting solubility and reactivity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBALKMGGDUMBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397355 | |
Record name | 1-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17283-12-4 | |
Record name | 1-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.